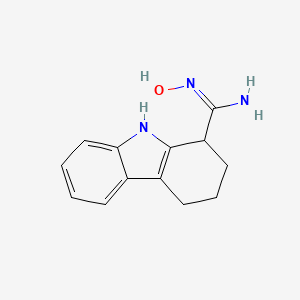

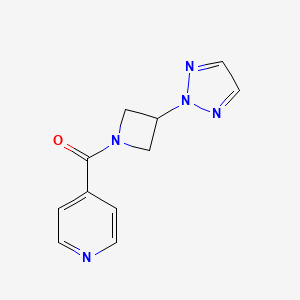

![molecular formula C17H18N2O6S2 B2426607 N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 946337-60-6](/img/structure/B2426607.png)

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound contains several functional groups including an isothiazolidine dioxides group, a phenyl group, and a sulfonamide group . Compounds with these functional groups are often used in the synthesis of various pharmaceuticals .

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through condensation reactions or substitution reactions .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atoms. Unfortunately, without specific information, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reactants used. The isothiazolidine dioxides group, phenyl group, and sulfonamide group each have distinct reactivity profiles .Scientific Research Applications

Enzyme Inhibitory Potential : Sulfonamides with benzodioxane and acetamide moieties have been investigated for their enzyme inhibitory activities. They exhibited substantial inhibitory activity against yeast α-glucosidase and weaker activity against acetylcholinesterase (Abbasi et al., 2019).

Antibacterial Potential : Certain N-substituted sulfonamides bearing benzodioxane moiety demonstrated potent therapeutic potential against various Gram-negative and Gram-positive bacterial strains (Abbasi et al., 2016).

Pharmacological Evaluation : Studies on N-aryl-2,3-dihydrobenzo[1,4]dioxine-6-sulfonamide derivatives showed moderate activity against butyrylcholinesterase and acetylcholinesterase, with promising activity against the lipoxygenase enzyme. These derivatives also demonstrated antimicrobial and hemolytic activities (Irshad, 2018).

Molecular Docking Studies : Ethylated sulfonamides incorporating 1,4-benzodioxane moiety were synthesized and screened against various enzymes and bacterial strains. They were found to be good inhibitors of lipoxygenase but moderate inhibitors of other enzymes like acetylcholinesterase and α-glucosidase. The compounds also showed good antibacterial properties (Irshad et al., 2016).

Antimicrobial and Hemolytic Activities : N-aryl-2,3-dihydrobenzo[1,4]dioxine-6-sulfonamides and their derivatives were found to exhibit proficient antimicrobial activities against various bacterial and fungal species. Hemolytic activity was also conducted to assess their therapeutic utility (Irshad et al., 2019).

Investigation as COVID-19 Drug : Sulfonamides were evaluated for their antimalarial activity and characterized for their ADMET properties. They also demonstrated potential as COVID-19 drugs in computational studies (Fahim & Ismael, 2021).

Mechanism of Action

Target of Action

Similar compounds have been found to interact withCyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation and division .

Mode of Action

This interaction could lead to changes in the cell cycle regulation, potentially affecting cell proliferation and division .

Biochemical Pathways

cell cycle regulation pathway . This could have downstream effects on cell proliferation and division .

Result of Action

If it does interact with cdk2, it could potentially affect cell cycle regulation, leading to changes in cell proliferation and division .

Action Environment

Factors such as ph, temperature, and the presence of other interacting molecules could potentially influence the compound’s action .

properties

IUPAC Name |

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O6S2/c20-26(21)11-1-8-19(26)14-4-2-13(3-5-14)18-27(22,23)15-6-7-16-17(12-15)25-10-9-24-16/h2-7,12,18H,1,8-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXYQCICUIGQMMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

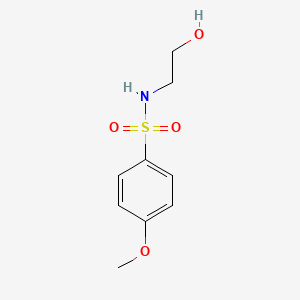

![(5-Fluoroimidazo[1,2-a]pyridin-2-yl)methanamine;dihydrochloride](/img/structure/B2426524.png)

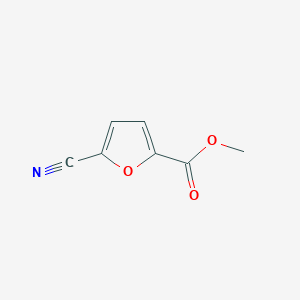

![2-(chloromethyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2426530.png)

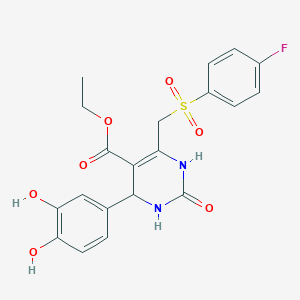

![1-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-2-pyridin-3-ylethanone](/img/structure/B2426533.png)

![N-{4-[1-acetyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}acetamide](/img/structure/B2426534.png)

![N-(1-cyanocyclohexyl)-N-methyl-2-[methyl(1,2,3,4-tetrahydronaphthalen-1-yl)amino]acetamide](/img/structure/B2426535.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2426538.png)

![6-methyl-N-[4-(trifluoromethoxy)phenyl]-3,4-dihydro-2H-quinoline-1-carbothioamide](/img/structure/B2426546.png)